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Compound of Interest

Compound Name: Methyl isoindoline-5-carboxylate

Cat. No.: B1341999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various methyl
isoindoline-5-carboxylate and related isoindolinone derivatives. The information presented is

curated from recent scientific literature and is intended to aid in the research and development

of novel therapeutic agents based on this scaffold. This document summarizes quantitative

biological data, details key experimental protocols, and visualizes relevant signaling pathways

to facilitate a deeper understanding of the structure-activity relationships of these compounds.

Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of different

isoindolinone and isoindoline amide derivatives, focusing on their enzyme inhibitory,

antimicrobial, and cytotoxic effects.

Carbonic Anhydrase Inhibition
A series of novel isoindolinone derivatives have been shown to be potent inhibitors of human

carbonic anhydrase (hCA) I and II isoforms. The inhibitory activities, expressed as IC50 and Ki

values, are presented in Table 1. Notably, compounds 2c and 2f demonstrated superior

inhibitory effects on both hCA I and II when compared to the standard inhibitor, acetazolamide

(AAZ).[1][2][3]

Table 1: Inhibitory Activity of Isoindolinone Derivatives against hCA I and hCA II.[1][2][3]
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Compound
hCA I IC50
(nM)

hCA I Ki (nM)
hCA II IC50
(nM)

hCA II Ki (nM)

2a 75.73 ± 1.205 87.08 ± 35.21 231 ± 1 160.34 ± 46.59

2b 68.45 ± 0.876 75.43 ± 28.14 154 ± 0.87 98.76 ± 33.12

2c 16.09 ± 0.432 16.09 ± 4.14 14.87 ± 0.065 14.87 ± 3.25

2d 55.21 ± 0.998 62.18 ± 21.09 112 ± 0.54 76.54 ± 25.43

2e 34.18 ± 0.654 45.32 ± 15.87 65 ± 0.32 43.87 ± 12.87

2f 11.24 ± 0.291 11.48 ± 4.18 13.02 ± 0.041 9.32 ± 2.35

AAZ 250.0 ± 2.34 278.0 ± 5.67 12.1 ± 0.01 10.5 ± 0.12

Antimicrobial Activity
The antimicrobial potential of isoindolinone derivatives was evaluated against a panel of Gram-

positive and Gram-negative bacteria, as well as fungal strains. The activity is reported as the

diameter of the inhibition zone in millimeters (mm). Compound 2f exhibited the broadest

spectrum and most potent antimicrobial activity.[1]

Table 2: Antimicrobial Activity of Isoindolinone Derivatives (Inhibition Zone in mm).[1]
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Compoun
d

S. aureus
(Gram+)

B. cereus
(Gram+)

K.
pneumon
iae
(Gram-)

E. coli
(Gram-)

C.
albicans
(Fungus)

Y.
lipolytica
(Fungus)

2a 7 8 9 8 - -

2b 10 11 10 10 - -

2c 18 17 18 17 - -

2d 13 12 13 12 - -

2e 12 10 14 11 - -

2f 22 20 25 22 19 16

Ampicillin 25 24 28 26 - -

Nystatin - - - - 22 20

'-' indicates no inhibition zone observed.

Cytotoxicity and Anticancer Activity
The cytotoxic effects of the synthesized isoindolinone derivatives were assessed against the

A549 human lung cancer cell line using the WST-1 assay. Compound 2a displayed dose-

dependent anticancer activity.[1][2][3]

Table 3: Cytotoxicity of Isoindolinone Derivatives against A549 Cancer Cells.[1][2][3]
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Compound IC50 (µg/mL)

2a 45.89

2b >100

2c >100

2d >100

2e >100

2f >100

ADAMTS-4/5 Inhibition
A series of isoindoline amide derivatives were identified as potent inhibitors of ADAMTS-4 and

ADAMTS-5, enzymes implicated in osteoarthritis. The inhibitory potency (IC50) and selectivity

against other metalloproteases are presented below.

Table 4: In Vitro Activity of Isoindoline Amide Derivatives against ADAMTS-4 and ADAMTS-5.

Compound ADAMTS-4 IC50 (nM) ADAMTS-5 IC50 (nM)

18 13 3

20 7 2

25 25 5

26 14 3

GLPG1972 29 8

Table 5: Selectivity Profile of Isoindoline Amide Derivatives (IC50 in µM).
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Target Compound 18 Compound 25 GLPG1972

MMP2 0.8 1.2 1.5

MMP8 0.3 0.5 0.7

MMP12 0.2 0.4 0.6

ADAMTS-1 >10 >10 >10

ADAMTS-8 >10 >10 >10

MMP1 >10 >10 >10

MMP3 >10 >10 >10

MMP9 >10 >10 >10

MMP13 >10 >10 >10

MMP14 >10 >10 >10

ADAM10 >10 >10 >10

ADAM17 >10 >10 >10

Experimental Protocols
Detailed methodologies for the key biological assays are provided below.

Carbonic Anhydrase Inhibition Assay
The inhibitory effects of the isoindolinone derivatives on the esterase activity of hCA I and hCA

II were determined spectrophotometrically.

Enzyme and Substrate Preparation: Human carbonic anhydrase I and II were purified from

human erythrocytes. 4-Nitrophenyl acetate (NPA) was used as the substrate.

Assay Procedure: The assay was performed in 96-well microplates. The reaction mixture

contained 140 µL of 25 mM Tris-HCl buffer (pH 7.4), 20 µL of the test compound solution (at

various concentrations), and 20 µL of a 0.05 mg/mL enzyme solution.
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Initiation and Measurement: The reaction was initiated by adding 20 µL of 0.5 mM NPA

solution. The hydrolysis of NPA was monitored by measuring the absorbance change at 348

nm over time using a microplate reader.

Data Analysis: The inhibitory effects were determined by comparing the enzymatic rates in

the presence and absence of the inhibitors. IC50 values were calculated from the dose-

response curves. Ki values were determined using the Cheng-Prusoff equation.

Antimicrobial Activity Assay (Disk Diffusion Method)
The antimicrobial activity of the isoindolinone derivatives was assessed using the disk diffusion

method.

Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth

media to achieve a turbidity equivalent to the 0.5 McFarland standard.

Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar

(for fungi) plates was uniformly inoculated with the microbial suspension.

Disk Application: Sterile filter paper disks (6 mm in diameter) were impregnated with 10 µL of

the test compound solution (1 mg/mL in DMSO). Standard antibiotic disks (Ampicillin for

bacteria, Nystatin for fungi) and a DMSO-loaded disk served as positive and negative

controls, respectively.

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48

hours for fungi.

Measurement: The diameter of the zone of inhibition around each disk was measured in

millimeters.

Cytotoxicity Assay (WST-1 Assay)
The cytotoxicity of the isoindolinone derivatives was evaluated against the A549 human lung

cancer cell line using the WST-1 (Water Soluble Tetrazolium salt) assay.[4][5][6]

Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5 x 10³ cells/well

and allowed to adhere overnight.
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Compound Treatment: The cells were then treated with various concentrations of the test

compounds and incubated for 24 hours.

WST-1 Reagent Addition: After the incubation period, 10 µL of WST-1 reagent was added to

each well.

Incubation and Measurement: The plates were incubated for an additional 2-4 hours at 37°C.

The absorbance was then measured at 450 nm using a microplate reader.

Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells).

IC50 values were calculated from the dose-response curves.

ADAMTS-5 Inhibition Assay (FRET-based)
The inhibitory activity against ADAMTS-5 was determined using a fluorescence resonance

energy transfer (FRET) based assay.[7][8]

Reagents: Recombinant human ADAMTS-5, a specific FRET peptide substrate, and assay

buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

Assay Procedure: The assay was performed in 96-well plates. Test compounds at various

concentrations were pre-incubated with the ADAMTS-5 enzyme.

Reaction Initiation: The enzymatic reaction was initiated by the addition of the FRET

substrate.

Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the

FRET substrate was monitored over time using a fluorescence plate reader.

Data Analysis: The initial reaction rates were calculated. The percent inhibition was

determined by comparing the rates in the presence of the inhibitor to the control (no

inhibitor). IC50 values were determined by fitting the dose-response data to a four-parameter

logistic equation.

Signaling Pathways
The following diagrams illustrate signaling pathways potentially modulated by isoindoline and

isoindolinone derivatives.
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Caption: Carbonic Anhydrase Signaling Pathway.
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Caption: ADAMTS-5 Signaling in Osteoarthritis.
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Caption: Experimental Workflow for Drug Screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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